molecular formula C25H23FN2O2 B10888511 3-{[2-(2-Fluorophenyl)ethyl](4-methylphenyl)amino}-1-phenylpyrrolidine-2,5-dione

3-{[2-(2-Fluorophenyl)ethyl](4-methylphenyl)amino}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B10888511
M. Wt: 402.5 g/mol
InChI Key: YETCJOMBRFPBEX-UHFFFAOYSA-N
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Description

3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-fluorophenethylamine, which is then reacted with 4-methylaniline under specific conditions to form the desired product. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE include:

Uniqueness

The uniqueness of 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of fluorophenethyl and methylanilino groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23FN2O2

Molecular Weight

402.5 g/mol

IUPAC Name

3-[N-[2-(2-fluorophenyl)ethyl]-4-methylanilino]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C25H23FN2O2/c1-18-11-13-20(14-12-18)27(16-15-19-7-5-6-10-22(19)26)23-17-24(29)28(25(23)30)21-8-3-2-4-9-21/h2-14,23H,15-17H2,1H3

InChI Key

YETCJOMBRFPBEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCC2=CC=CC=C2F)C3CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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